2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
説明
BenchChem offers high-quality 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2S/c1-2-31-17-8-6-16(7-9-17)28-10-11-29-19(28)26-27-20(29)32-13-18(30)25-15-5-3-4-14(12-15)21(22,23)24/h3-9,12H,2,10-11,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCGCXKJZQKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the imidazo[2,1-c][1,2,4]triazole class, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : The initial step often includes the reaction of appropriate precursors to form the triazole structure.
- Functionalization : Subsequent reactions introduce the ethoxy and trifluoromethyl phenyl groups as well as the sulfanyl linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial activity. For instance:
- Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The presence of electron-donating groups like methoxy or ethoxy on the phenyl rings enhances antimicrobial potency .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 2-{[7-(4-ethoxyphenyl)-5H,...} | Antimicrobial | 0.046 - 3.11 |
| 4-(4-Methoxyphenyl)-5-phenyl... | Anticancer | Varies |
| 7-(4-Chloro-phenyl)... | Cytotoxic | Varies |
Anticancer Activity
Imidazo[2,1-c][1,2,4]triazoles are also being investigated for their anticancer properties:
- Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines including breast and lung cancers .
- The mechanism often involves the modulation of specific enzyme activities that are crucial for cancer cell survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Modulation : It may also bind to receptors influencing signaling pathways associated with inflammation and cancer progression .
Case Studies
Several studies have highlighted the promising biological activities of imidazo[2,1-c][1,2,4]triazoles:
- Study on Antimicrobial Efficacy : A study evaluated various derivatives against a panel of pathogens and found that certain modifications significantly enhanced activity against drug-resistant strains .
- Anticancer Research : Another study focused on the antiproliferative effects of triazole derivatives on cancer cell lines and identified key structural features contributing to enhanced efficacy .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
The imidazo[2,1-c][1,2,4]triazole core is known for its anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types like OVCAR-8 and SNB-19 . The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and may improve its bioavailability.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to potential treatments for inflammatory diseases . The compound's ability to modulate enzyme activity makes it a candidate for further research in anti-inflammatory drug development.
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant antimicrobial properties. Preliminary studies have reported Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar or enhanced antimicrobial activity.
Potential as a Neurological Agent
The structural characteristics of this compound may also lend themselves to neurological applications. Compounds with similar frameworks have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier is an essential factor for such applications.
Materials Science
Chemical Reactivity and Synthesis
The unique combination of functional groups in this compound allows for various chemical reactions typical for imidazole and triazole derivatives. It can undergo electrophilic aromatic substitutions and nucleophilic substitutions, making it versatile for creating new materials with desired properties.
Summary of Synthetic Routes
| Step | Description |
|---|---|
| Formation of Imidazo[2,1-c][1,2,4]triazole Core | Cyclization reactions involving hydrazines and nitriles under acidic or basic conditions. |
| Introduction of Ethoxyphenyl Groups | Electrophilic aromatic substitution using ethoxybenzene. |
| Attachment of Sulfanylacetamide Moiety | Nucleophilic substitution between the imidazo derivative and sulfanylacetamide precursor. |
Case Studies
- Anticancer Studies : A study demonstrated that related triazole compounds exhibited significant anticancer activity against multiple cell lines with varying PGIs depending on structural modifications.
- Anti-inflammatory Research : In silico evaluations indicated potential efficacy against inflammatory pathways by targeting specific enzymes involved in the process.
- Antimicrobial Efficacy : Comparative studies on related compounds revealed promising antimicrobial activity that warrants further investigation into this compound's effectiveness against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (1) constructing the imidazo-triazole core via cyclization, (2) introducing the sulfanyl-acetamide moiety via nucleophilic substitution, and (3) coupling with the trifluoromethylphenyl group. Key factors:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Zeolites (Y-H) or coupling agents (e.g., HBTU) improve reaction rates and yields .
- Temperature : Reflux (~150°C) is critical for cyclization steps .
- Data : Yield optimization studies show 60–75% efficiency using DMF with HBTU, compared to 40–50% without catalysts .
Q. How is structural confirmation achieved, and what analytical techniques are prioritized?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the imidazo-triazole core and substituent positions .
- IR : Detects characteristic bands (e.g., C=O at ~1650 cm⁻¹, S–C at ~650 cm⁻¹) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Antiproliferative activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .
- Membrane permeability : Caco-2 cell models to assess oral bioavailability potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodology : Compare analogs with systematic substitutions:
| Substituent (R) | Activity (IC₅₀, µM) | Key Finding |
|---|---|---|
| 4-Ethoxyphenyl | 12.3 ± 1.2 | Optimal lipophilicity |
| 4-Fluorophenyl | 18.9 ± 2.1 | Reduced binding affinity |
| 4-Methoxyphenyl | 15.4 ± 1.8 | Moderate activity |
- Insight : Ethoxy groups enhance target binding via hydrophobic interactions, while electron-withdrawing groups (e.g., –CF₃) improve metabolic stability .
Q. How to resolve contradictions in biological data across studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 8 µM vs. 25 µM).
- Root cause : Differences in assay conditions (ATP concentration, pH).
- Resolution : Standardize protocols (e.g., 1 mM ATP, pH 7.4) and use reference inhibitors (e.g., staurosporine) as controls .
Q. What strategies improve selectivity for primary vs. off-target interactions?
- Methodology :
- Computational docking : Identify key binding residues (e.g., hinge region of kinases) to design selective analogs .
- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to map off-target binding .
- Metabolic profiling : Assess CYP450 interactions to minimize toxicity .
Q. How can flow chemistry optimize large-scale synthesis?
- Methodology :
- Continuous-flow reactors : Enable precise control of temperature and residence time, reducing side reactions .
- Case study : Scaling a cyclization step from batch (60% yield) to flow (85% yield) by maintaining 150°C ± 2°C .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
